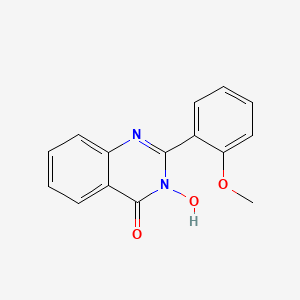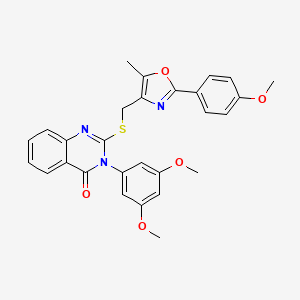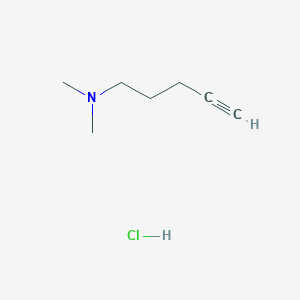![molecular formula C11H14Cl2N4O B2949787 [1-(4-Chloro-2-methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride CAS No. 2380171-52-6](/img/structure/B2949787.png)
[1-(4-Chloro-2-methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Chloro-2-methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [1-(4-Chloro-2-methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride is not fully understood. However, it has been suggested that the compound exerts its antitumor and antifungal activities by inhibiting the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
Studies have shown that [1-(4-Chloro-2-methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has several biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit the growth of fungi, and reduce the levels of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of [1-(4-Chloro-2-methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride is its potential as a new drug candidate. The compound has shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of the compound is its toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on [1-(4-Chloro-2-methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride. One area of research is the development of new drugs based on the compound. Another area of research is the investigation of the compound's mechanism of action, which may lead to the development of new therapeutic strategies. Additionally, further studies on the compound's toxicity and pharmacokinetics are needed to fully understand its potential as a new drug candidate.
Conclusion:
In conclusion, [1-(4-Chloro-2-methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. The compound has shown promising results in preclinical studies, making it a potential candidate for further development as a new drug. Further research is needed to fully understand the compound's mechanism of action, toxicity, and pharmacokinetics.
Métodos De Síntesis
The synthesis of [1-(4-Chloro-2-methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride involves the reaction of 4-chloro-2-methoxy-5-methylphenyl isocyanate with sodium azide to form the corresponding triazole. The triazole is then reduced with sodium borohydride to yield [1-(4-Chloro-2-methoxy-5-methylphenyl)triazol-4-yl]methanamine, which is subsequently treated with hydrochloric acid to obtain the hydrochloride salt.
Aplicaciones Científicas De Investigación
[1-(4-Chloro-2-methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has been found to have potential applications in various scientific fields. One of the major areas of research is in the development of new drugs. The compound has been found to exhibit antitumor and antifungal activities, making it a potential candidate for the development of new anticancer and antifungal drugs.
Propiedades
IUPAC Name |
[1-(4-chloro-2-methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O.ClH/c1-7-3-10(11(17-2)4-9(7)12)16-6-8(5-13)14-15-16;/h3-4,6H,5,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCDPTTVHCRXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C=C(N=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chloro-2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-S-(2-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2949705.png)



![N1-butyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2949710.png)





![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2949722.png)
![3-{2-[(4-Bromophenyl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B2949723.png)
![(Z)-methyl 2-(2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2949726.png)